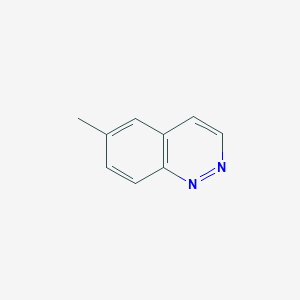

6-Methylcinnoline

Description

Properties

IUPAC Name |

6-methylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-9-8(6-7)4-5-10-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNZAPGGKOQHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694849 | |

| Record name | 6-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318276-69-6 | |

| Record name | 6-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Methylcinnoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the cyclization of substituted hydrazones with appropriate carbonyl compounds. This approach has been utilized to create a series of derivatives that exhibit enhanced biological activity. For instance, researchers synthesized a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which demonstrated significant antifungal and antitumor properties .

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound derivatives. For example, certain synthesized compounds showed fungicidal activity against Candida galibrata and Candida albicans, with minimum fungicidal concentrations (MFCs) ranging from 0.2 to 5.0 mg/mL. Notably, compound 8b exhibited the most potent antifungal activity with an MFC significantly lower than that against C. albicans clinical isolates .

Antitumor Activity

The antitumor efficacy of this compound derivatives has also been investigated. In vitro assays demonstrated that specific compounds reduced the viability of MCF-7 breast cancer cells to below 50% after 72 hours, with compound 8b showing an IC50 value of 5.56 μM, indicating strong cytotoxicity against cancer cells . The anti-leukemic effects were evaluated on K562 cell lines; however, none of the tested compounds showed significant activity at concentrations ≤100 µg/mL.

Case Studies and Research Findings

Several studies have explored the broader implications of this compound in medicinal chemistry:

- Antimicrobial Peptides : Research indicates that small molecular weight bioactive compounds, including those derived from microbial sources, exhibit dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). This suggests a potential for integrating compounds like this compound into therapeutic strategies targeting both infections and cancer .

- Pharmacological Applications : The structural characteristics of this compound allow for modifications that enhance its biological activity. For instance, the introduction of various substituents can optimize its interaction with biological targets, leading to improved efficacy in treating conditions like cancer and fungal infections .

Data Tables

The following tables summarize key findings related to the biological activity of this compound derivatives:

| Compound | Target Cell Line | IC50 (μM) | MFC (mg/mL) |

|---|---|---|---|

| 8b | MCF-7 | 5.56 | Not applicable |

| 10b | MCF-7 | 11.79 | Not applicable |

| 10d | MCF-7 | 8.57 | Not applicable |

| 8a | C. galibrata | Not applicable | 0.2 - 3.0 |

| 8b | C. albicans | Not applicable | 0.9 - 5.0 |

Scientific Research Applications

While the provided search results do not focus specifically on the applications of "6-Methylcinnoline," they do offer insights into cinnolines and related compounds, their synthesis, and their pharmacological activities, which can be relevant to understanding potential applications of "this compound."

Cinnolines, featuring a six-membered ring, have demonstrated a wide array of pharmacological effects, making them a topic of interest in biological research . Research suggests that the cinnoline moiety is a powerful lead that may offer a range of therapeutic actions .

Synthesis of Cinnoline Derivatives

- General Synthesis : Researchers have developed various synthetic strategies for producing cinnoline derivatives with numerous pharmacological effects, including antitubercular, antibacterial, anticancer, and antimolluscidal activities .

- Specific Synthesis : One method involves heating 2,3-dimethylbenzene-1,4-diol with HNO3/HCl, yielding 6-hydroxycinnolines. These compounds can then undergo nucleophilic replacement to form other cinnoline derivatives . Another approach involves intramolecular cyclization of substituted phenylhydrazono acetylacetones to synthesize acetylcinnolines .

- Methylcinnoline Synthesis : One study successfully prepared 4-methyl-6-nitrocinnoline 2-oxide, confirming that 4-methylcinnoline 2-oxide can be nitrated at the 6-position . Another study identified 3-methylcinnoline as a degradation product in indapamide stability studies under acidic conditions, formed through a ring enlargement reaction of aminoindoles .

Pharmacological Activities of Cinnoline Analogs

- Antifungal Activity : Narayana et al. (2005) synthesized three different acetylcinnolines and determined their antifungal activity against Penicillium marneffei, Aspergillus fumigatus, Candida albicans, and Aspergillus flavus. The zone of inhibition ranged from 5-20 mm compared to itraconazole .

- Anti-tubercular Activity : Hurmath et al. (2015) developed cinnoline-substituted compounds and investigated their anti-tubercular effects using the Resazurin assay technique .

- Other Activities : Cinnoline derivatives have also shown potential as inhibitors of Colony Stimulating Factor-1 Receptor (CSF-1R) and Phosphodiesterase 4 (PDE 4) .

Related Compounds and Applications

- Methyl 5-((cinnamoyloxy)methyl)picolinate: A study focused on utilizing simple cinnamic acid and nicotinic acid derivatives to synthesize methyl 5-((cinnamoyloxy)methyl)picolinate, targeting CVD mediated by multiple enzymes. The chemical combination of nicotinic and cinnamic scaffolds may introduce a novel avenue for synergistic effects .

- Curcumin: Curcumin, a yellow polyphenolic pigment from Curcuma longa (turmeric), has been used for medicinal preparations and has demonstrated antioxidant, anti-inflammatory, neuroprotective, anticancer, hepatoprotective, and cardioprotective effects .

6mA DNA Modification

- Response to Starvation : N6-methyladenine DNA modification (6mA) acts as a potential epigenetic mark sensitive to environmental stressors. Tetrahymena thermophila responds to starvation by changing its 6mA methylation pattern, reducing global 6mA levels, especially for symmetric 6mA .

- Asymmetric 6mA : The proportion of asymmetric 6mA increases in starved cells and is linked with highly methylated 6mA .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 6-Methylcinnoline with structurally related compounds, highlighting molecular formulas, weights, and substituent effects:

Key Observations:

- Electronic Effects : Methyl groups are electron-donating, enhancing stability and directing electrophilic substitution to specific positions. In contrast, chloro (electron-withdrawing) and methoxy (electron-donating via resonance) substituents alter reactivity differently .

- Aromaticity: Quinoline and isoquinoline (one nitrogen atom) exhibit greater aromatic stability than cinnoline (two adjacent nitrogens), making this compound more reactive but less stable .

Physicochemical Properties

- Solubility: Methyl groups increase hydrophobicity. For example, 6-Methylquinoline is less water-soluble than quinoline, a property likely shared with this compound .

- Melting/Boiling Points: Methyl substitution generally lowers melting points due to reduced symmetry. 6-Methylquinoline has a boiling point of 267°C, while 6-Methoxyquinoline (159.18 g/mol) has a higher boiling point due to hydrogen bonding .

Preparation Methods

Diazotization and Cyclization of o-Aminomethylated Aromatics

One traditional method involves the diazotization of ortho-substituted aromatic amines followed by intramolecular cyclization to form the cinnoline ring. For this compound, the precursor is often a 2-amino-3-methylbenzyl derivative.

- Reaction conditions: Typically, the diazotization is carried out under acidic conditions (e.g., HCl/NaNO2) at low temperatures (0–5 °C).

- Cyclization: The diazonium intermediate undergoes intramolecular electrophilic substitution to close the pyridazine ring.

- Yields: Moderate to good yields (50–75%) depending on the substrate and conditions.

Condensation of o-Phenylenediamine Derivatives with α,β-Unsaturated Carbonyl Compounds

Another classical approach is the condensation of 2-methyl-o-phenylenediamine with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde derivatives) followed by oxidative cyclization.

- Reagents: 2-methyl-o-phenylenediamine and cinnamaldehyde or cinnamic acid derivatives.

- Oxidants: Mild oxidants such as iodine or ferric chloride facilitate ring closure.

- Advantages: This method allows direct introduction of the methyl substituent on the aromatic ring.

- Limitations: Requires careful control of reaction conditions to avoid polymerization or side reactions.

Modern Synthetic Approaches

Palladium-Catalyzed Cyclization

Recent advances include palladium-catalyzed intramolecular cyclization of N-aryl amidines or hydrazones to form substituted cinnolines, including this compound.

- Catalysts: Pd(OAc)2 with phosphine ligands under inert atmosphere.

- Conditions: Heating in polar aprotic solvents such as DMF or DMSO at 80–120 °C.

- Advantages: High regioselectivity and functional group tolerance.

- Yields: Often exceed 80% with good purity.

Transition Metal-Catalyzed C–H Activation

C–H activation strategies enable direct methylation at the 6-position of preformed cinnoline rings.

- Reagents: Use of methylating agents like methyl iodide or methylboronic acid derivatives in the presence of metal catalysts (Rh, Ru, or Pd).

- Conditions: Elevated temperatures and specific ligands to direct regioselectivity.

- Outcome: Efficient late-stage functionalization allowing diversification.

Specific Synthetic Protocols and Data

Though direct literature on this compound preparation is scarce in the provided search results, related cinnoline derivatives and methylated heterocycles have been synthesized via the following detailed procedures, which are adaptable to this compound synthesis:

Note: These steps illustrate the synthetic logic for related cinnoline derivatives and can be adapted for this compound by choosing appropriate methylated precursors.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR are essential for confirming methyl group position and ring formation.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Functional group verification.

- Thin Layer Chromatography (TLC): Reaction monitoring.

- X-ray Crystallography: Structural confirmation when single crystals are available.

Summary Table of Preparation Methods for this compound

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Diazotization-Cyclization | 2-amino-3-methylbenzyl derivatives | NaNO2, HCl | 0–5 °C, acidic | Simple, classical | Moderate yields, side reactions possible |

| Condensation-Oxidative Cyclization | 2-methyl-o-phenylenediamine + cinnamaldehyde | I2, FeCl3 | Room temp to reflux | Direct methyl introduction | Requires careful control |

| Pd-Catalyzed Cyclization | N-aryl amidines/hydrazones | Pd(OAc)2, phosphines | 80–120 °C, inert atmosphere | High selectivity, good yields | Requires catalyst, inert atmosphere |

| C–H Activation Methylation | Preformed cinnoline | Pd/Rh catalysts, MeI | Elevated temp | Late-stage functionalization | Catalyst cost, regioselectivity challenges |

Q & A

Q. How can researchers integrate multi-omics data to explore this compound’s off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.